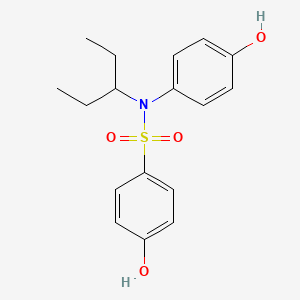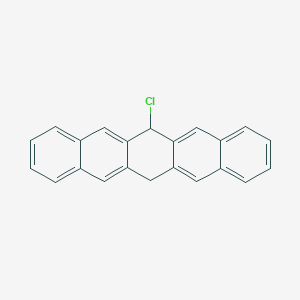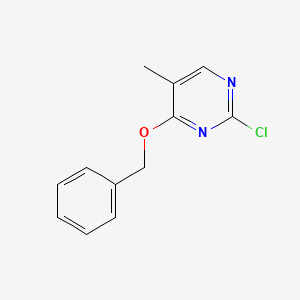
4-Hydroxy-N-(4-hydroxyphenyl)-N-(pentan-3-yl)benzene-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hidroxi-N-(4-hidroxifenil)-N-(pentan-3-il)benceno-1-sulfonamida es un compuesto orgánico sintético. Presenta un grupo sulfonamida, que es conocido por su presencia en diversas moléculas farmacológicamente activas.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 4-Hidroxi-N-(4-hidroxifenil)-N-(pentan-3-il)benceno-1-sulfonamida típicamente involucra los siguientes pasos:
Formación del Grupo Sulfonamida: Esto se puede lograr haciendo reaccionar un cloruro de sulfonilo con una amina en condiciones básicas.
Introducción de Grupos Hidroxifenilo: Los grupos hidroxifenilo se pueden introducir mediante reacciones de sustitución electrofílica aromática.
Unión de la Cadena Pentánica: La cadena pentánica se puede unir mediante reacciones de alquilación.
Métodos de Producción Industrial
Los métodos de producción industrial para estos compuestos a menudo implican síntesis a gran escala utilizando condiciones de reacción optimizadas para maximizar el rendimiento y la pureza. Esto puede incluir el uso de reactores de flujo continuo y técnicas avanzadas de purificación como la cristalización y la cromatografía.
Análisis De Reacciones Químicas
Tipos de Reacciones
Oxidación: Los grupos hidroxilo pueden sufrir oxidación para formar quinonas.
Reducción: El grupo sulfonamida se puede reducir a aminas en condiciones específicas.
Sustitución: Los anillos aromáticos pueden sufrir varias reacciones de sustitución, como halogenación o nitración.
Reactivos y Condiciones Comunes
Oxidación: Reactivos como el permanganato de potasio o el trióxido de cromo.
Reducción: Hidrogenación catalítica o el uso de agentes reductores como el hidruro de litio y aluminio.
Sustitución: Agentes halogenantes como el cloro o el bromo, agentes nitrantes como el ácido nítrico.
Productos Principales
Oxidación: Quinonas y otros derivados oxidados.
Reducción: Aminas y otros derivados reducidos.
Sustitución: Compuestos aromáticos halogenados o nitrados.
Aplicaciones Científicas De Investigación
4-Hidroxi-N-(4-hidroxifenil)-N-(pentan-3-il)benceno-1-sulfonamida puede tener aplicaciones en varios campos:
Química: Como reactivo o intermedio en la síntesis orgánica.
Biología: Posible uso en el estudio de las interacciones enzimáticas o como una sonda bioquímica.
Medicina: Posibles aplicaciones farmacológicas debido a la presencia del grupo sulfonamida.
Industria: Uso en la producción de productos químicos o materiales especiales.
Mecanismo De Acción
El mecanismo de acción de este compuesto dependería de su aplicación específica. En general, las sulfonamidas pueden actuar inhibiendo enzimas o interfiriendo con las vías metabólicas. Los grupos hidroxifenilo pueden interactuar con los objetivos biológicos mediante enlaces de hidrógeno o interacciones hidrofóbicas.
Comparación Con Compuestos Similares
Compuestos Similares
Sulfanilamida: Una sulfonamida más simple con propiedades antibacterianas.
N-(4-Hidroxifenil)acetamida: Conocido por sus efectos analgésicos y antipiréticos.
4-Hidroxibencenosulfonamida: Un compuesto relacionado con posible actividad biológica.
Singularidad
4-Hidroxi-N-(4-hidroxifenil)-N-(pentan-3-il)benceno-1-sulfonamida es único debido a su combinación específica de grupos funcionales y características estructurales, que pueden conferir propiedades químicas y biológicas distintas.
Propiedades
Número CAS |
919486-84-3 |
|---|---|
Fórmula molecular |
C17H21NO4S |
Peso molecular |
335.4 g/mol |
Nombre IUPAC |
4-hydroxy-N-(4-hydroxyphenyl)-N-pentan-3-ylbenzenesulfonamide |
InChI |
InChI=1S/C17H21NO4S/c1-3-13(4-2)18(14-5-7-15(19)8-6-14)23(21,22)17-11-9-16(20)10-12-17/h5-13,19-20H,3-4H2,1-2H3 |
Clave InChI |
GAZZUQFALDYOEC-UHFFFAOYSA-N |
SMILES canónico |
CCC(CC)N(C1=CC=C(C=C1)O)S(=O)(=O)C2=CC=C(C=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(1S,4S,5'R,6R,7S,8R,9S,13R,15R,16R,18R,19R)-16-benzoyloxy-18,19-dihydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-15-yl] benzoate](/img/structure/B12634626.png)
![methyl 2-[(11S,12R,16S)-11-(2,4-dichlorobenzoyl)-13,15-dioxo-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraen-14-yl]benzoate](/img/structure/B12634631.png)
![3-Ethenyl-N,N-dimethyl-4-[(propan-2-yl)oxy]benzamide](/img/structure/B12634632.png)
![2(1H)-Quinolinone, 7-chloro-6-[4-(dimethylamino)phenyl]-4-hydroxy-3-(5-methyl-3-isoxazolyl)-](/img/structure/B12634637.png)
![N-{3-[(4-fluorophenyl)sulfonyl]-1-(3-methoxypropyl)-4,5-dimethyl-1H-pyrrol-2-yl}-3-methylbutanamide](/img/structure/B12634644.png)


![1H-Pyrrolo[2,3-B]pyridine, 2-(2-thienyl)-](/img/structure/B12634666.png)

![1-Benzyl-4-[(4-methoxyphenyl)ethynyl]-1H-1,2,3-triazole](/img/structure/B12634677.png)



